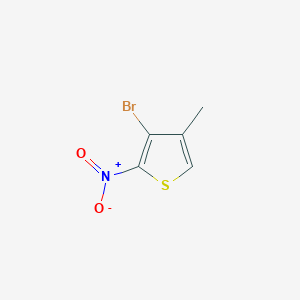
3-Bromo-4-methyl-2-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-nitrothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its bromine, methyl, and nitro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-nitrothiophene typically involves the bromination of 4-methyl-2-nitrothiophene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Reduction: 3-Amino-4-methyl-2-nitrothiophene.
Oxidation: 3-Bromo-4-carboxy-2-nitrothiophene.
Scientific Research Applications
3-Bromo-4-methyl-2-nitrothiophene is utilized in several scientific research areas:
Organic Synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-nitrothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the nitro and bromine groups. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitrothiophene: Lacks the methyl group, leading to different reactivity and applications.
4-Methyl-2-nitrothiophene: Lacks the bromine atom, affecting its electrophilic substitution reactions.
2-Bromo-4-methylthiophene: Lacks the nitro group, altering its chemical and biological properties.
Uniqueness
3-Bromo-4-methyl-2-nitrothiophene is unique due to the combination of bromine, methyl, and nitro groups, which provide a distinct set of reactivity and potential applications. This combination allows for versatile modifications and the creation of a wide range of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
3-bromo-4-methyl-2-nitrothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-10-5(4(3)6)7(8)9/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKQQXLDONKPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














